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molecular formula C12H19F3N2O3 B2358746 Tert-butyl 4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate CAS No. 153198-06-2

Tert-butyl 4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate

Cat. No. B2358746
M. Wt: 296.29
InChI Key: ZEUFBULRXXJOQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09161948B2

Procedure details

To a stirred DCM solution of the title compound of Example 1 (100 mL) was added dropwise a solution of hydrogen chloride (250 mL, 1.0 mol) in 1,4-dioxane (4 M). Stirring was continued for 6 hours, then the suspension was filtered, and the solid washed with diethyl ether (500 mL) to afford the title compound (54.2 g, 96% yield) as a white solid. APCI/MS calcd. for C7H11F3N2O 196.1. found m/z=196.9 (M+1).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
C(Cl)[Cl:2].[F:4][C:5]([F:23])([F:22])[C:6]([NH:8][CH:9]1[CH2:14][CH2:13][N:12](C(OC(C)(C)C)=O)[CH2:11][CH2:10]1)=[O:7].Cl>O1CCOCC1>[ClH:2].[F:23][C:5]([F:4])([F:22])[C:6]([NH:8][CH:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1)=[O:7] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
100 mL
Type
reactant
Smiles
FC(C(=O)NC1CCN(CC1)C(=O)OC(C)(C)C)(F)F
Name
Quantity
250 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the suspension was filtered
WASH
Type
WASH
Details
the solid washed with diethyl ether (500 mL)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
Cl.FC(C(=O)NC1CCNCC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 54.2 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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